molecular formula C6H5BrClN B1280272 2-Bromo-5-chloroaniline CAS No. 823-57-4

2-Bromo-5-chloroaniline

Cat. No. B1280272
CAS RN: 823-57-4
M. Wt: 206.47 g/mol
InChI Key: NLEZSQHAFMZAGU-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroaniline is a halogenated aniline derivative, which is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. The presence of both bromine and chlorine substituents on the aromatic ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of heterocyclic compounds using halogenated anilines as precursors is a well-documented area of research. For instance, N-H carbazoles can be synthesized from 2-chloroanilines through consecutive catalytic amination and C-H activation, which can be extended to the synthesis of indoles . Similarly, 2-bromo(chloro)-3-selenyl(sulfenyl)indoles can be obtained via tandem reactions of 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides . These methodologies highlight the reactivity of halogenated anilines in constructing complex heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of halogenated anilines and their derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselectivity of the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was studied, and the crystal structure of the resulting compound was determined . Schiff bases derived from halogenated anilines also exhibit interesting structural features, as seen in the synthesis and characterization of a Schiff base from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline .

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions, leading to the formation of diverse compounds. The Pd-catalyzed condensation of 2-bromostyrene and 2-chloroaniline derivatives can yield stable diphenylamine intermediates, which can be selectively converted to different heteroaromatics . Additionally, the synthesis of chloro and bromo substituted tetrazoles from halogenated anilines has been explored for their potential analgesic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-chloroaniline and related compounds are influenced by the presence of halogen atoms. These properties are crucial for their reactivity and applications in medicinal chemistry. For instance, the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold demonstrates the utility of halogenated compounds in generating diverse chemical libraries . The antimicrobial activities of various N-derivatives of 2,5-dichloroaniline also underscore the significance of halogen substituents in determining biological activity .

Scientific Research Applications

Crystal Structure and Molecular Properties

  • Halogen-Aniline Derivatives : Research on halogenated aniline derivatives, which include compounds like 2-Bromo-5-chloroaniline, has focused on their crystal structures and molecular interactions. These compounds often form infinite chains via hydrogen bonds, which is significant in understanding their crystalline properties and potential applications in materials science (Ferguson et al., 1998).

Environmental Impact and Bioremediation

  • Dehalogenation by Microorganisms : Studies have shown that chloroaniline compounds, closely related to 2-Bromo-5-chloroaniline, can be biologically dehalogenated in polluted aquifers under certain conditions. This research is crucial for developing bioremediation strategies for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Chemical Synthesis and Industrial Applications

  • Palladium-Catalyzed Synthesis : 2-Bromo-5-chloroaniline has been used in the palladium-catalyzed synthesis of 2,3-disubstituted indoles, demonstrating its utility in creating complex organic compounds. This has implications for pharmaceutical and dye manufacturing (Shen et al., 2004).

Analytical Chemistry

  • Quantification in Drinking Water : Methods have been developed to quantify chloroanilines, similar to 2-Bromo-5-chloroaniline, in drinking water. This is significant for monitoring water quality and ensuring environmental safety (Gruzdev et al., 2011).

Safety And Hazards

2-Bromo-5-chloroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing dust, fume, gas, mist, vapors, spray, and avoid getting in eyes, on skin, or on clothing .

properties

IUPAC Name

2-bromo-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEZSQHAFMZAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461932
Record name 2-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloroaniline

CAS RN

823-57-4
Record name 2-Bromo-5-chlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-chloro-2-nitrobenzene (13.92 g, 58.87 mmol) in MeOH (300 mL) was treated with water (50 mL), ammonium chloride (22.99 g, 429.8 mmol), and iron powder (325 mesh, 16.44 g, 294.4 mmol). The suspension was stirred at 23° C. for 18 hours. The resulting suspension was filtered through celite. The filter cake was washed with MeOH (500 mL). The combined filtrate and washings were concentrated, and partitioned in EtOAc/water (500 mL/200 mL). The organic layer was separated. The aqueous layer was washed with EtOAc (2×200 mL). The organic layers were combined, washed with brine (200 mL), dried (MgSO4), and concentrated in vacuo affording 11.51 g of 2-bromo-5-chlorobenzenamine.
Quantity
13.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
22.99 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
16.44 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-4-chloro-2-nitro-benzene (10.0 g, 42.3 mmol) and SnCl2 (24.0 g, 127 mmol) in EtOAc (100 mL) was heated to reflux for 1 hour. After cooling to room temperature, water and NaHCO3 were added slowly at 0° C. until the reaction was basic. The mixture was filtered through celite and rinsed with EtOAc. The filtrate was washed with aqueous NaHCO3 solution and brine, dried (MgSO4), filtered and concentrated to give 6A (8.7 g, 100%) as black crystals. Rt=2.489 min.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-chloroaniline
Reactant of Route 2
2-Bromo-5-chloroaniline
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2-Bromo-5-chloroaniline
Reactant of Route 4
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2-Bromo-5-chloroaniline
Reactant of Route 5
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2-Bromo-5-chloroaniline
Reactant of Route 6
2-Bromo-5-chloroaniline

Citations

For This Compound
21
Citations
JF Bunnett, DAR Happer - The Journal of Organic Chemistry, 1966 - ACS Publications
The relative rates of proton capture and bromide ion loss by substituted o-bromophenyl anions in methanol are given by the relativeyields of aryl bromide VII and bromide ion from the …
Number of citations: 22 pubs.acs.org
KT Hylland, S Øien‐Ødegaard… - European Journal of …, 2020 - Wiley Online Library
… Both 5-chloro-2-iodoaniline and 2-bromo-5-chloroaniline could be successfully employed as … Whereas 2-bromo-5-chloroaniline reacted to give 1j with full consumption of the starting …
D Katayev, EP Kündig - Helvetica Chimica Acta, 2012 - Wiley Online Library
… To the crude acyl chloride 9, Et3N (1.5 equiv., 1.04 g, 10.3 mmol) in CH2Cl2 (20 ml) was added at 08 followed by 2-bromo-5-chloroaniline (1 equiv., 1.4 g, 6.88 mmol). The resulting …
Number of citations: 23 onlinelibrary.wiley.com
A Banks, GF Breen, D Caine, JS Carey… - … Process Research & …, 2009 - ACS Publications
… The Heck reaction precursor 37 was prepared from 2-bromo-5-chloroaniline 35 (3b) as a single enantiomer by applying the methods used in Schemes 4 and 6. The conditions used for …
Number of citations: 30 pubs.acs.org
RP Law, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2018 - ACS Publications
The bromodomain and extra-terminal domain (BET) family of proteins bind acetylated lysine residues on histone proteins. The four BET bromodomains—BRD2, BRD3, BRD4, and …
Number of citations: 87 pubs.acs.org
D Liang, D Ge, Y Lv, W Huang, B Wang… - The Journal of Organic …, 2018 - ACS Publications
… A similar steric effect was observed in the reactions of allylated anilides derived from 2,4-dimethylaniline, 4-bromo-2-chloroaniline, or 2-bromo-5-chloroaniline, and the corresponding …
Number of citations: 44 pubs.acs.org
Y Ren - 2017 - search.proquest.com
… synthesized from 2-bromo-5-chloroaniline (1.00 mmol scale) using general procedure A (TFAA method) with 2 equivalent of DBU at -78 C . Purification by flash column chromatography …
Number of citations: 3 search.proquest.com
T Deng - 2022 - search.proquest.com
… The general procedure was followed using 1.04 g of 2-bromo-5-chloroaniline (5.0 mmol), 2.20 mL of HBpin (15.0 mmol), 2.80 mL of Et3N (20.0 mmol), 0.204 g of (dppf)PdCl2 (0.25 mmol…
Number of citations: 3 search.proquest.com
D Katayev - 2012 - access.archive-ouverte.unige.ch
Isolables et stables, les premiers carbènes N-hétérocycliques (NHC) ont été signalés par Arduengo en 1991. Leurs propriétés uniques telles que leur caractère fortement σ donneur et …
Number of citations: 2 access.archive-ouverte.unige.ch
M Panciera, E Lence, A Rodriguez, B Gracia… - European Journal of …, 2022 - Elsevier
… It was prepared using the general Suzuki-Miyaura cross-coupling procedure and 2-bromo-5-chloroaniline. Eluent for chromatography: (5:95) ethyl acetate/hexane. R f …
Number of citations: 4 www.sciencedirect.com

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